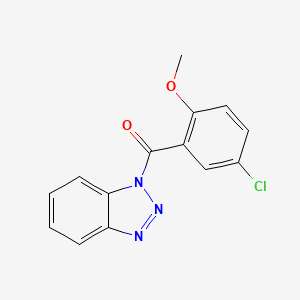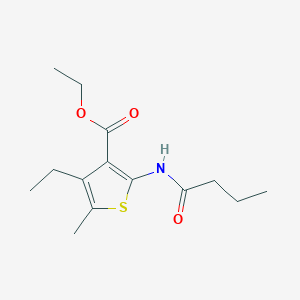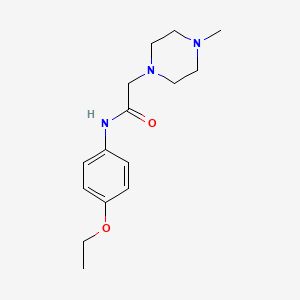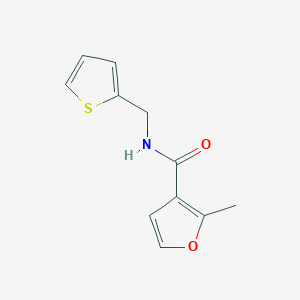![molecular formula C15H22N4O B5745189 N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine, also known as MTBD, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MTBD is classified as a bicyclic nitrogen-containing compound and has a unique structure that makes it an interesting candidate for further investigation.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is not fully understood, but it is believed to involve the modulation of GABA receptors and the inhibition of certain enzymes involved in cell growth and division. N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has also been shown to have an effect on the activity of ion channels, which are important for the regulation of neuronal activity.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has a number of biochemical and physiological effects, including the modulation of GABA receptors, the inhibition of cancer cell growth, and the regulation of ion channels. N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has also been shown to have an effect on the expression of certain genes involved in cell growth and division.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine in lab experiments is its unique structure, which makes it an interesting candidate for further investigation. N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is also relatively easy to synthesize and has been optimized for high yields and purity. However, one limitation of using N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are a number of future directions for research on N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine, including the investigation of its potential therapeutic applications in neuroscience and cancer research. Further studies are also needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine and to identify specific pathways that can be targeted for therapeutic purposes. Additionally, the development of new synthesis methods for N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine may lead to the discovery of new compounds with similar structures and potential therapeutic applications.
合成法
The synthesis of N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine involves a multistep process that begins with the reaction of 2-methoxybenzylamine and 1,3,5-trichlorotriazine. This is followed by a series of reactions that lead to the formation of the final product. The synthesis of N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been optimized to achieve high yields and purity, which is essential for its use in scientific research.
科学的研究の応用
N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been investigated for its potential therapeutic applications in various fields of study, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to have a modulatory effect on the activity of GABA receptors, which are important for regulating neuronal activity in the brain. This makes N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-20-14-5-3-2-4-13(14)6-16-15-7-17-10-18(8-15)12-19(9-15)11-17/h2-5,16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIJKSACMQZJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC23CN4CN(C2)CN(C3)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)






![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)
![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)